molecular formula C21H23N5O2S2 B2920182 N-methyl-2-((5-(4-(2-(naphthalen-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105199-89-0

N-methyl-2-((5-(4-(2-(naphthalen-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2920182
CAS No.: 1105199-89-0
M. Wt: 441.57
InChI Key: KXGHMDVEHOOSJM-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(4-(2-(naphthalen-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a piperazine ring linked to a naphthalene moiety via an acetyl group. The thioacetamide side chain further enhances its structural complexity.

Properties

IUPAC Name

N-methyl-2-[[5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c1-22-18(27)14-29-21-24-23-20(30-21)26-11-9-25(10-12-26)19(28)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHMDVEHOOSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-(4-(2-(naphthalen-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 1105199-89-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A naphthalene moiety,
  • A piperazine ring,
  • A 1,3,4-thiadiazole core.

The molecular formula is C21H23N5O2S2C_{21}H_{23}N_{5}O_{2}S_{2}, with a molecular weight of 441.6 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.

In Vitro Studies

  • Cell Line Testing : The compound has shown promising results against various cancer cell lines:
    • MCF-7 (breast cancer) : Exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through G2/M phase cell cycle arrest .
    • HL-60 (acute promyelocytic leukemia) : Demonstrated an IC50 of 9.6 µM, with down-regulation of MMP2 and VEGFA expression levels compared to controls .

The anticancer activity is attributed to its ability to inhibit key proteins involved in cancer cell proliferation and survival. The compound's structure allows it to interact effectively with cellular targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The compound's biological activity extends to various pathogens:

In Vitro Antimicrobial Testing

  • Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria:
    • Staphylococcus aureus and Bacillus subtilis showed significant susceptibility.
    • Moderate activity was observed against Escherichia coli .
  • Fungal Strains : The compound also exhibited antifungal properties against strains like Candida albicans , with MIC values indicating effectiveness comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly affects the biological activity of thiadiazole derivatives:

  • The introduction of piperazine or piperidine rings enhances lipophilicity and biological efficacy.
  • Modifications on the thiadiazole ring can lead to improved activity against targeted cell lines and pathogens .

Clinical Relevance

A study focusing on similar thiadiazole compounds indicated their potential as therapeutic agents in clinical settings for treating various cancers and infections. For instance:

  • Compounds similar in structure have been evaluated in clinical trials for their effectiveness against multiple myeloma and advanced solid tumors .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-70.28 µg/mL
AnticancerHL-609.6 µM
AntimicrobialS. aureusModerate Activity
AntimicrobialE. coliModerate Activity
AntifungalC. albicansMIC comparable to itraconazole

Comparison with Similar Compounds

Key Structural Features :

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.
  • Piperazine moiety : Enhances solubility and enables interactions with biological targets via hydrogen bonding or π-π stacking.
  • Naphthalen-1-yl acetyl group : A bulky aromatic substituent that may improve lipophilicity and target binding affinity.

While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., compounds 4g, 4h, and others in ) suggest shared synthetic routes involving nucleophilic substitution and cyclization reactions .

Comparison with Similar Compounds

Thiadiazole derivatives with piperazine or aryl substituents serve as pertinent analogs for comparison. Below is a detailed analysis of structural and physicochemical differences:

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) IR/NMR Features Reference
Target Compound C₂₃H₂₅N₅O₂S₂ (inferred) ~487.6 (calc.) Naphthalen-1-yl acetyl, methylthioacetamide N/A Expected C=O, C=N, aromatic C-H
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) C₂₁H₂₀ClFN₅OS 451.93 4-Chlorophenyl, 4-fluorophenyl 203–205 NH (3326 cm⁻¹), C=O (1680 cm⁻¹)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl)Acetamide (4h) C₂₀H₁₇ClN₄O₃S 436.89 Furan-2-carbonyl 180–182 NH (3320 cm⁻¹), C=O (1675 cm⁻¹)
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₄H₁₇N₃O₂S 295.37 Ethylphenoxy, methylthiadiazole N/A C=O (1690 cm⁻¹), aromatic C-H
N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₈H₂₃N₅O₃S₂ 421.5 m-Tolyloxy acetyl N/A Not reported

Key Observations :

Molecular Weight and Bulk : The target compound’s naphthalene group increases molecular weight (~487.6) compared to phenyl or tolyl analogs (e.g., 421.5 in ), likely enhancing lipophilicity and steric hindrance.

Melting Points : Analogs with halogenated aryl groups (e.g., 4g, 4h) exhibit higher melting points (180–205°C) due to stronger intermolecular forces, whereas the target compound’s melting point is unreported but may be influenced by naphthalene’s planar structure.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

The compound is typically synthesized via multi-step heterocyclization. A common approach involves:

  • Step 1 : Condensation of isothiocyanate derivatives with benzohydrazide in ethanol under reflux to form thioamide intermediates (e.g., yield: 76.2%, IR νmax= 1649 cm⁻¹ for C=O stretch) .
  • Step 2 : Cyclization using concentrated sulfuric acid to form the 1,3,4-thiadiazole core (yield: 97.4%, confirmed by ¹H NMR δ=1.91 ppm for CH₃) .
  • Characterization : IR (C=O, C-S stretches), ¹H/¹³C NMR (amide protons, aromatic signals), and mass spectrometry (e.g., FAB-MS m/z=384 [M+H]⁺) are critical .

Q. Which spectroscopic and chromatographic techniques are essential for purity assessment?

  • TLC : Use chloroform:acetone (3:1) or hexane:ethyl acetate (8:2) to monitor reaction progress .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~1130 cm⁻¹) .
  • NMR : Confirm structural integrity (e.g., acetamide CH₃ at δ=1.91 ppm, naphthalene protons at δ=7.2–8.4 ppm) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step for the 1,3,4-thiadiazole core?

  • Reagent Selection : Sulfuric acid is effective but may require precise reaction duration (24 hours at 293–298 K) to avoid over-dehydration .
  • Alternative Methods : Explore microwave-assisted cyclization or catalytic systems (e.g., Cu(OAc)₂ in t-BuOH:H₂O) for faster kinetics .
  • Intermediate Trapping : Co-crystallization of intermediates (e.g., acetamide-thioacetamide mixtures) aids in mechanistic studies .

Q. How to resolve discrepancies between computational and experimental spectral data?

  • Benchmarking : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra. Adjust computational parameters (e.g., solvent model, basis set) to match observed shifts .
  • Error Analysis : For mass spectrometry, verify isotopic patterns (e.g., chlorine isotopes in C12H13Cl3N4O2S) against theoretical distributions .

Q. What strategies isolate reactive intermediates in the synthesis pathway?

  • Co-crystallization : Extract intermediates via slow evaporation (e.g., ethanol recrystallization) or ice-quenching .
  • Chromatography : Use flash chromatography with gradient elution (e.g., ethyl acetate/hexane) for polar intermediates .
  • Spectroscopic Trapping : Monitor transient species via in-situ FTIR or low-temperature NMR .

Q. How to determine crystal structures and validate molecular conformations?

  • X-ray Diffraction : Use SHELXL for refinement (e.g., Olex2 or WinGX interface). Key parameters: R-factor < 5%, resolution ≤ 1.0 Å .
  • Torsion Angle Analysis : Validate naphthalene-piperazine dihedral angles (e.g., nitro group twist: O1–N1–C3–C2 = -16.7°) .

Data Contradiction Analysis

Q. How to address inconsistent yields in heterocyclization reactions?

  • Variable Control : Optimize acid concentration (e.g., H₂SO₄ vs. polyphosphoric acid) and reaction time .
  • Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to remove water and prevent hydrolysis .

Q. What causes conflicting bioactivity results in analog studies?

  • Structural Variations : Minor substituent changes (e.g., nitro vs. methoxy groups) alter binding affinity. Use SAR studies to correlate substituents with activity .
  • Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile:H₂O gradient) .

Methodological Tables

Table 1 : Key Synthetic Parameters for 1,3,4-Thiadiazole Derivatives

StepReagent/ConditionsYield (%)Key Spectral Data
CyclizationH₂SO₄, 24 h, 25°C97.4¹H NMR δ=7.52–7.94 ppm (aromatic H)
Click ChemistryCu(OAc)₂, t-BuOH:H₂O85–92IR νmax=1671 cm⁻¹ (C=O)

Table 2 : Common Data Discrepancies and Solutions

IssuePossible CauseResolution
Low MS signalImpurity interferencePurify via recrystallization (ethanol)
NMR splitting artifactsDynamic proton exchangeUse DMSO-d₆ for H-bond stabilization

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